molecular formula C21H20ClN3O B11317928 3-chloro-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)benzamide

3-chloro-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)benzamide

Cat. No.: B11317928
M. Wt: 365.9 g/mol
InChI Key: QERGRJCUGAODGU-UHFFFAOYSA-N
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Description

3-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound with a complex structure that includes a chlorinated benzamide core, a dimethylamino-substituted phenyl group, and a pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Benzamide Core: The initial step involves the chlorination of a benzamide precursor to introduce the chlorine atom at the 3-position.

    Introduction of the Dimethylamino Group: The next step involves the introduction of the dimethylamino group onto the phenyl ring. This can be achieved through a nucleophilic substitution reaction using dimethylamine.

    Coupling with Pyridinyl Moiety: The final step involves coupling the dimethylamino-substituted benzamide with a pyridinyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated benzamide core or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

3-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE: Similar structure but lacks the chlorine atom.

    3-CHLORO-N-{[4-(METHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE: Similar structure but has a methylamino group instead of a dimethylamino group.

Uniqueness

The presence of the chlorine atom and the dimethylamino group in 3-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE imparts unique chemical and biological properties, making it distinct from similar compounds. These structural features can influence its reactivity, binding affinity, and overall bioactivity.

Properties

Molecular Formula

C21H20ClN3O

Molecular Weight

365.9 g/mol

IUPAC Name

3-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H20ClN3O/c1-24(2)19-11-9-16(10-12-19)15-25(20-8-3-4-13-23-20)21(26)17-6-5-7-18(22)14-17/h3-14H,15H2,1-2H3

InChI Key

QERGRJCUGAODGU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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